molecular formula C7H14O3 B13998028 (2,5-Dimethyl-1,3-dioxan-5-yl)methanol CAS No. 6103-16-8

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B13998028
CAS No.: 6103-16-8
M. Wt: 146.18 g/mol
InChI Key: FBLMWUZHKAKZGG-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H14O3 It is a derivative of dioxane, characterized by the presence of two methyl groups and a hydroxymethyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diols with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
  • (2,5-Dimethyl-1,3-dioxan-4-yl)methanol
  • (2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Uniqueness

(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is unique due to its specific substitution pattern on the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.

Properties

CAS No.

6103-16-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2,5-dimethyl-1,3-dioxan-5-yl)methanol

InChI

InChI=1S/C7H14O3/c1-6-9-4-7(2,3-8)5-10-6/h6,8H,3-5H2,1-2H3

InChI Key

FBLMWUZHKAKZGG-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)(C)CO

Origin of Product

United States

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